3-{3-oxo-3-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propyl}-3,4-dihydroquinazolin-4-one
Description
This compound features a quinazolin-4-one core linked via a propyl chain to an 8-azabicyclo[3.2.1]octane scaffold, which is further substituted with a 1H-1,2,3-triazol-1-yl group at the 3-position. The bicyclic 8-azabicyclo[3.2.1]octane moiety is a rigid structural element that enhances binding affinity to biological targets by restricting conformational flexibility. The triazole ring contributes to hydrogen bonding and π-π interactions, while the quinazolinone core is a pharmacophore commonly associated with kinase inhibition or receptor modulation .
Properties
IUPAC Name |
3-[3-oxo-3-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c27-19(7-9-24-13-21-18-4-2-1-3-17(18)20(24)28)26-14-5-6-15(26)12-16(11-14)25-10-8-22-23-25/h1-4,8,10,13-16H,5-7,9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZDBHPAFVQCPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CCN3C=NC4=CC=CC=C4C3=O)N5C=CN=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves a multi-step process, which may include:
Formation of the triazole ring: : A common method involves the Huisgen 1,3-dipolar cycloaddition reaction between an alkyne and an azide.
Formation of the azabicyclo octane structure: : This can be achieved through intramolecular cyclization reactions.
Attachment of the quinazolinone ring: : The incorporation of the quinazolinone ring can be performed via condensation reactions involving appropriate amines and carbonyl compounds.
Linking the three moieties: : The final compound can be assembled by linking the intermediate structures through selective reactions like nucleophilic substitutions or other coupling reactions.
Industrial Production Methods
Industrial production of such complex molecules generally requires large-scale optimization of the reaction conditions to ensure high yield and purity. Key aspects include:
High-throughput screening: : Using automated systems to identify optimal conditions.
Catalysis: : Employing catalysts to enhance the efficiency of reactions.
Purification processes: : Techniques like chromatography and crystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, primarily affecting the functional groups like the triazole ring or the quinazolinone moiety.
Reduction: : It may undergo reduction reactions, potentially modifying the ketone groups.
Substitution: : Electrophilic and nucleophilic substitution reactions can alter various parts of the molecule.
Common Reagents and Conditions
Oxidizing agents: : Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing agents: : Examples include sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄).
Solvents: : Reactions may be conducted in polar or non-polar solvents depending on the specific reaction requirements.
Major Products Formed
The products formed depend on the specific reaction conditions and reagents used. For instance:
Oxidation: : May yield hydroxylated derivatives or carboxylic acids.
Reduction: : Could produce alcohols or fully reduced hydrocarbons.
Substitution: : Results in derivatives with altered functional groups.
Scientific Research Applications
Antimicrobial Activity
The presence of the triazole moiety enhances the lipophilicity of the compound, facilitating its ability to penetrate cell membranes and exert antimicrobial effects. Triazole derivatives have been identified as effective against various bacterial and fungal strains.
Case Study:
In a study focusing on similar triazole-containing compounds, researchers evaluated their antimicrobial efficacy against Escherichia coli and Pseudomonas aeruginosa. Compounds demonstrated significant activity with Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/ml against Mycobacterium smegmatis, indicating potential for development as antituberculosis agents .
| Compound | Target Microorganism | MIC (µg/ml) |
|---|---|---|
| Example A | E. coli | 12.5 |
| Example B | Pseudomonas aeruginosa | 6.25 |
Anticancer Activity
The quinazolinone framework is recognized for its anticancer properties, particularly through inhibition of key enzymes involved in cancer cell proliferation.
Case Study:
Research has shown that compounds with similar structures to 3-{3-oxo-3-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propyl}-3,4-dihydroquinazolin-4-one exhibit significant cytotoxicity against various cancer cell lines. For instance, a derivative was found to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis, with IC50 values ranging from 0.47 to 1.4 µM .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound X | HeLa | 0.5 |
| Compound Y | MCF7 | 0.8 |
Mechanism of Action
The specific mechanism by which 3-{3-oxo-3-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propyl}-3,4-dihydroquinazolin-4-one exerts its effects depends on its application:
Molecular Targets: : It may interact with enzymes, receptors, or nucleic acids.
Pathways Involved: : The compound could modulate signal transduction pathways, inhibit enzyme activity, or alter gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural similarities with the target molecule, particularly in the use of the 8-azabicyclo[3.2.1]octane framework and heterocyclic substituents:
Key Observations:
- Core Structure Variability: The target compound’s quinazolinone core distinguishes it from analogues like Compound 19 (pyrimido-oxazin) and Compound 16 (carboxamide), which are associated with kinase or receptor targeting .
- Linker Flexibility : The propyl chain in the target compound provides moderate conformational freedom compared to the acetyl linker in Compound 19, which may influence target selectivity .
Pharmacological and Analytical Insights
- Biological Activity: While Maraviroc is a clinically validated CCR5 antagonist, the target compound’s activity remains uncharacterized.
- Analytical Methods: HRMS-TOF (as in Compound 19) and NMR (as in Compound 16) are standard for verifying purity and structure .
Biological Activity
3-{3-oxo-3-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propyl}-3,4-dihydroquinazolin-4-one is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates a quinazolinone core and a triazole moiety, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 378.4 g/mol |
| CAS Number | 2191216-36-9 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole-containing compounds. The incorporation of the triazole ring into the structure of this compound has been shown to enhance its antiproliferative activity against various cancer cell lines.
In vitro assays demonstrated that this compound exhibits significant cytotoxic effects on human cancer cell lines such as A549 (lung cancer), MCF7 (breast cancer), and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses.
Antimicrobial Activity
The presence of the triazole moiety also contributes to antimicrobial properties. Research indicates that derivatives of triazoles exhibit broad-spectrum antimicrobial activity against bacteria and fungi. The specific compound under investigation has shown promising results against strains such as Staphylococcus aureus and Candida albicans.
Enzyme Inhibition
The compound's structural components suggest potential as an enzyme inhibitor. Studies have indicated that it may inhibit acetylcholinesterase (AChE) activity, which is crucial in neurodegenerative diseases like Alzheimer's. The inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, potentially improving cognitive functions.
Case Studies
Several case studies have explored the biological activity of similar compounds:
- Triazole Derivatives in Cancer Therapy : A study published in Cancer Letters demonstrated that triazole derivatives significantly inhibited tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways.
- Antimicrobial Efficacy : Research detailed in Journal of Antimicrobial Chemotherapy highlighted the effectiveness of triazole-based compounds against resistant bacterial strains, suggesting a mechanism involving disruption of bacterial cell wall synthesis.
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Triggering intrinsic apoptotic pathways via mitochondrial dysfunction.
- Cell Cycle Arrest : Preventing progression through G2/M phase by upregulating cyclin-dependent kinase inhibitors.
- Enzyme Inhibition : Competitive inhibition of AChE leading to enhanced neurotransmitter availability.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can purity be ensured?
Methodological Answer: Synthesis typically involves multi-step protocols, such as coupling the 8-azabicyclo[3.2.1]octane-triazole moiety with a quinazolinone precursor via a ketone linker. Acid-base workup (e.g., HCl in 2-propanol) and purification via flash chromatography or recrystallization are critical to isolate the product . For analogs, substituents like phenyl groups on the triazole ring may require tailored coupling reagents (e.g., EDCI/HOBt) . Purity validation should combine HPLC (>95% purity) and spectroscopic methods (¹H/¹³C NMR, HRMS) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer: Use X-ray crystallography to resolve stereochemistry of the bicyclic system and triazole orientation, supplemented by 2D NMR (e.g., NOESY for spatial proximity analysis) . Mass spectrometry (HRMS or MALDI-TOF) validates molecular weight, while IR spectroscopy confirms carbonyl (C=O) and triazole ring signatures . Challenges in physical data (e.g., melting point) may require differential scanning calorimetry (DSC) .
Q. What preliminary biological assays are suitable for evaluating this compound's activity?
Methodological Answer: Prioritize target-based assays, such as enzyme inhibition (e.g., kinase or protease panels) using fluorescence polarization. For receptor interactions, surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities . Cell-based assays (e.g., cytotoxicity in cancer lines) should include controls for membrane permeability (e.g., parallel artificial membrane permeability assay, PAMPA) .
Advanced Research Questions
Q. How can computational methods optimize the reaction yield of this compound?
Methodological Answer: Apply density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., cyclization of the azabicyclo moiety) . Use design of experiments (DoE) to minimize trial-and-error: a central composite design (CCD) optimizes variables like temperature, solvent polarity, and catalyst loading . Quantum mechanics/molecular mechanics (QM/MM) simulations can predict solvent effects on reaction pathways .
Q. What strategies address discrepancies in biological activity data across studies?
Methodological Answer: Conduct structure-activity relationship (SAR) studies comparing analogs (e.g., phenyl-substituted triazoles vs. unsubstituted variants) to isolate steric/electronic effects . Re-evaluate assay conditions: buffer pH, redox potential, and protein concentration (via Bradford assay) can alter IC₅₀ values . Cross-validate using orthogonal assays (e.g., SPR vs. ITC for binding kinetics) .
Q. How to design experiments for determining the compound's mechanism of action (MoA)?
Methodological Answer: Employ chemical proteomics (e.g., activity-based protein profiling, ABPP) to identify off-target interactions . For target validation, use CRISPR-Cas9 knockouts or siRNA silencing in cellular models . Molecular dynamics (MD) simulations (e.g., GROMACS) predict binding poses in silico, guiding mutagenesis studies .
Q. What advanced characterization techniques resolve ambiguities in stereochemistry?
Methodological Answer: Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) separates enantiomers, while vibrational circular dichroism (VCD) confirms absolute configuration . For dynamic stereochemistry, variable-temperature NMR or EXSY experiments analyze ring-flipping in the azabicyclo system .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the compound's solubility and bioavailability?
Methodological Answer: Reassess solubility measurements using standardized protocols (e.g., shake-flask method in PBS at pH 7.4 vs. biorelevant media like FaSSIF) . For bioavailability discrepancies, compare pharmacokinetic (PK) models: in vitro Caco-2 permeability vs. in vivo rodent studies . Lipophilicity (logP) predictions via HPLC-derived CHI logD values can clarify inconsistencies .
Tables for Key Comparisons
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
